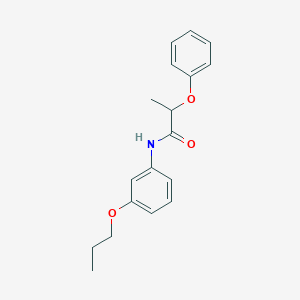

2-phenoxy-N-(3-propoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

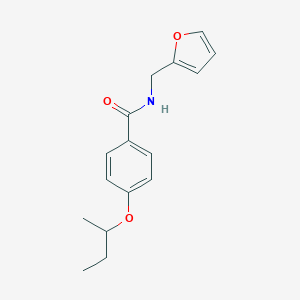

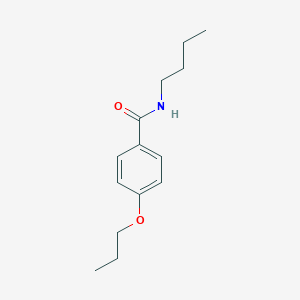

2-phenoxy-N-(3-propoxyphenyl)propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil belongs to the phenylpyrazole chemical family and is highly effective against a wide range of insects, including termites, cockroaches, ants, and fleas. The chemical structure of Fipronil is shown below:

Mecanismo De Acción

2-phenoxy-N-(3-propoxyphenyl)propanamide acts as a non-competitive antagonist of the GABA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This results in an inhibition of the chloride ion channel, which is responsible for the influx of chloride ions into the neuron. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the target insect.

Biochemical and physiological effects:

This compound has been shown to have a low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms such as fish and crustaceans. This compound has been found to accumulate in the liver and fat tissues of mammals and can cause liver damage at high doses. This compound has also been shown to have an effect on the endocrine system, specifically on the thyroid gland.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-phenoxy-N-(3-propoxyphenyl)propanamide is a highly effective insecticide that can be used in a variety of settings, including agriculture, veterinary medicine, and public health. This compound has a low mammalian toxicity and can be used safely when applied according to label directions. However, this compound can be highly toxic to non-target organisms, particularly aquatic organisms, and care should be taken when applying the product near waterways.

Direcciones Futuras

Future research on 2-phenoxy-N-(3-propoxyphenyl)propanamide could focus on developing new formulations that are more environmentally friendly and have a lower impact on non-target organisms. Research could also focus on the development of new insecticides that target different sites in the nervous system, which could help to reduce the development of insecticide resistance.

Métodos De Síntesis

2-phenoxy-N-(3-propoxyphenyl)propanamide can be synthesized by reacting 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole with 4'-trifluoromethanesulfonyl-2-nitrophenyl-3-propionamide in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to remove the trifluoromethanesulfonyl protecting group, yielding this compound.

Aplicaciones Científicas De Investigación

2-phenoxy-N-(3-propoxyphenyl)propanamide has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. Scientific research has shown that this compound acts by inhibiting the function of the GABA receptor, which is essential for the normal functioning of the nervous system in insects. This results in paralysis and death of the target insect.

Propiedades

Fórmula molecular |

C18H21NO3 |

|---|---|

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

2-phenoxy-N-(3-propoxyphenyl)propanamide |

InChI |

InChI=1S/C18H21NO3/c1-3-12-21-17-11-7-8-15(13-17)19-18(20)14(2)22-16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H,19,20) |

Clave InChI |

MITALGSUBDWREE-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2 |

SMILES canónico |

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B268422.png)

![N-[3-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268425.png)

![4-methoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268427.png)

![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268429.png)

![2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268430.png)